molecular formula C10H15NO B027080 3-[1-[Di(methyl-d3)amino]ethyl]phenol CAS No. 194930-03-5

3-[1-[Di(methyl-d3)amino]ethyl]phenol

Cat. No. B027080
M. Wt: 171.27 g/mol
InChI Key: GQZXRLWUYONVCP-XERRXZQWSA-N
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Description

“3-[1-[Di(methyl-d3)amino]ethyl]phenol” is a labelled metabolite of Rivastigmine . It has a molecular formula of C10H9D6NO and a molecular weight of 171.27 .

  • InChI: InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3
  • Canonical SMILES: CC(C1=CC(=CC=C1)O)N(C)C


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of 77-79°C (lit.) . It is soluble in Chloroform, Dichloromethane, and Methanol .

Scientific Research Applications

  • Catalysis and Material Science :

    • The structural and ethylene oligomerization studies of chelated NˆO (imino/amino)phenol nickel(II) complexes demonstrate the utility of related phenol compounds in catalysis, particularly in the production of butenes and hexenes. These findings are significant for material science and industrial chemistry applications (Ngcobo & Ojwach, 2017).
  • Organic Synthesis :

    • Phenolic compounds have been utilized in the synthesis of functionalized tetrahydropyridines, highlighting their role in facilitating organic synthesis and contributing to the development of new synthetic methodologies (Zhu, Lan, & Kwon, 2003).
  • Bioinorganic Chemistry :

    • In the field of bioinorganic chemistry, research on tetradentate ligand-based square pyramidal Cu(II) complexes with phenolic ligands has shown potential biological activities. These studies provide insights into the interaction of these complexes with biological systems and their potential therapeutic applications (Bhunia et al., 2015).
  • Pharmacological Research :

    • Phenolate nickel(II) complexes have been studied for their DNA binding, cleavage, and cytotoxicity properties, indicating their potential as metal-based anticancer drugs. This research contributes to the understanding of metal complexes in therapeutic applications and drug design (Li et al., 2017).
  • Molecular Modeling and Theoretical Chemistry :

    • Studies involving the theoretical calculation of substituent effects on the bond strength of phenolic antioxidants are crucial for understanding the chemical properties of phenolic compounds and their potential antioxidant activities. Such research aids in the design of more effective antioxidants and understanding their mechanisms of action (Wright, Carpenter, McKay, & Ingold, 1997).
  • Coordination Chemistry :

    • Research on the coordination properties of polyamino-phenolic ligands towards various metal ions, including their crystal structures, highlights the significance of phenolic compounds in coordination chemistry. These studies contribute to the development of new materials and catalysts (Ambrosi et al., 2003).

properties

IUPAC Name

3-[1-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442016
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[Di(methyl-d3)amino]ethyl]phenol

CAS RN

194930-03-5
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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